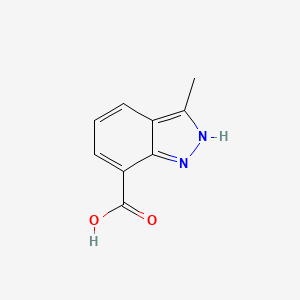

3-methyl-1H-indazole-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAQPPGTKCREIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555382-87-0 | |

| Record name | 3-methyl-1H-indazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-methyl-1H-indazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of indazole exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[2] The specific analogue, 3-methyl-1H-indazole-7-carboxylic acid, is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[2] Its structural features, including the carboxylic acid handle, allow for diverse functionalization and incorporation into larger drug candidates. This guide provides a detailed examination of a primary synthetic pathway to this compound, focusing on the underlying chemical principles and providing actionable experimental protocols.

Core Synthetic Pathway: From Anthranilic Acid to Indazole

The most direct and widely recognized pathway for the synthesis of this compound proceeds through the diazotization of 2-amino-3-methylbenzoic acid, followed by an intramolecular cyclization. This method is advantageous due to the commercial availability of the starting material and the generally high efficiency of the core reactions.

The overall transformation can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Starting Material: 2-amino-3-methylbenzoic acid

While 2-amino-3-methylbenzoic acid is commercially available, understanding its synthesis provides a more comprehensive view of the overall process. A common laboratory-scale synthesis starts from 3-methylaniline (m-toluidine).

Step 1.1: Acetylation of 3-methylaniline

The amino group of 3-methylaniline is first protected by acetylation to prevent side reactions in the subsequent oxidation step. This is a standard procedure in organic synthesis.

-

Reaction: 3-methylaniline is treated with acetic anhydride to form N-(3-methylphenyl)acetamide.

-

Rationale: The acetyl group is an effective protecting group for anilines, being stable under neutral and basic conditions and easily removable under acidic or basic hydrolysis.

Step 1.2: Oxidation of the Methyl Group

The methyl group on the aromatic ring is then oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for this transformation.

-

Reaction: N-(3-methylphenyl)acetamide is oxidized with potassium permanganate in a basic solution to form 2-acetamido-3-methylbenzoic acid.

-

Causality: The reaction is typically carried out under heating to drive the oxidation to completion. The basic medium is crucial for the stability of the permanganate ion and to deprotonate the carboxylic acid as it forms, preventing further oxidation of the aromatic ring.

Step 1.3: Hydrolysis of the Acetamido Group

The final step is the deprotection of the amino group by hydrolysis of the amide.

-

Reaction: 2-acetamido-3-methylbenzoic acid is hydrolyzed, typically under acidic conditions (e.g., with aqueous HCl), to yield 2-amino-3-methylbenzoic acid.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The final product can be purified by recrystallization.

Part 2: Core Synthesis of this compound

The key transformation involves the conversion of the aminobenzoic acid to the indazole ring system.

Step 2.1: Diazotization of 2-amino-3-methylbenzoic acid

This is a classic reaction in aromatic chemistry where a primary aromatic amine is converted into a diazonium salt.

-

Reaction: 2-amino-3-methylbenzoic acid is treated with a cold, acidic solution of sodium nitrite (NaNO₂).

-

Mechanism: In the presence of a strong acid, typically hydrochloric acid (HCl), nitrous acid (HNO₂) is generated in situ from sodium nitrite. The nitrous acid then reacts with the primary amino group to form an N-nitrosamine, which tautomerizes and subsequently loses water to form the diazonium salt.[3]

-

Critical Parameters: The reaction is carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose.[3]

Caption: Simplified mechanism of diazotization.

Step 2.2: Intramolecular Cyclization

The generated diazonium salt is unstable and, in this specific case, undergoes a spontaneous intramolecular cyclization to form the indazole ring.

-

Reaction: The diazonium salt of 2-amino-3-methylbenzoic acid cyclizes to form this compound.

-

Mechanism: The nitrogen of the diazonium group acts as an electrophile and is attacked by the carbon atom of the methyl group in an intramolecular electrophilic aromatic substitution-like reaction. This is followed by the loss of a proton to restore aromaticity and form the stable indazole ring system.

-

Self-Validation: The formation of the product is often indicated by the evolution of nitrogen gas. The reaction progress can be monitored by TLC, and the final product can be isolated by filtration and purified by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-methylbenzoic acid from 3-methylaniline (Illustrative)

Materials:

-

3-methylaniline

-

Acetic anhydride

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Acetylation: In a round-bottom flask, dissolve 3-methylaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring and cooling in an ice bath. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Pour the reaction mixture into ice water to precipitate N-(3-methylphenyl)acetamide. Filter the solid, wash with cold water, and dry.

-

Oxidation: Suspend the N-(3-methylphenyl)acetamide in a solution of sodium hydroxide in water. Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. Continue refluxing until the purple color of the permanganate has disappeared. Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate 2-acetamido-3-methylbenzoic acid. Filter the solid, wash with cold water, and dry.

-

Hydrolysis: Reflux the 2-acetamido-3-methylbenzoic acid in a mixture of concentrated hydrochloric acid and water for several hours. Cool the solution and neutralize with a solution of sodium hydroxide to precipitate 2-amino-3-methylbenzoic acid. Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.

Protocol 2: Synthesis of this compound

Materials:

-

2-amino-3-methylbenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

Procedure:

-

In a beaker, suspend 2-amino-3-methylbenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization will occur, often with the evolution of nitrogen gas.

-

Stir the mixture at room temperature for an additional 1-2 hours to ensure the completion of the reaction.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Diazotization & Cyclization | 2-amino-3-methylbenzoic acid | NaNO₂, HCl | This compound | 70-85% |

Yields are approximate and can vary based on reaction scale and purification methods.

Conclusion and Future Outlook

The synthesis of this compound via the diazotization and intramolecular cyclization of 2-amino-3-methylbenzoic acid is a robust and efficient method. This guide has detailed the critical steps, the underlying chemical principles, and provided a framework for its practical execution. As a versatile building block, this compound will continue to be a valuable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics. Further research may focus on optimizing reaction conditions for large-scale synthesis and exploring new applications of this important scaffold in the design of next-generation kinase inhibitors and other targeted therapies.

References

- Kumar, A., Bansal, D., Bajaj, K., & Sharma, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.

- Shaikh, J. U., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188.

- ResearchGate. (n.d.). Summary equation of diazotization of anthranilic acid.

- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.

- MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- National Center for Biotechnology Information. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.

- Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

- National Center for Biotechnology Information. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- National Center for Biotechnology Information. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- ResearchGate. (2016). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis.

- Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?.

Sources

physicochemical properties of 3-methyl-1H-indazole-7-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-indazole-7-carboxylic acid

Abstract

This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] An understanding of its fundamental physicochemical properties is paramount for its effective application, enabling prediction of its behavior in biological systems and guiding formulation development. This guide provides a comprehensive analysis of the key physicochemical parameters of this molecule, contextualizes their importance in research and development, and presents detailed, field-proven experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is a bicyclic aromatic compound consisting of a pyrazole ring fused to a benzene ring, substituted with a methyl group at position 3 and a carboxylic acid at position 7.

The presence of the acidic carboxylic acid and the basic pyrazole ring system imparts amphoteric characteristics, making its behavior highly dependent on pH. The indazole core itself is a privileged structure in drug discovery, known for its role in developing kinase inhibitors and other therapeutic agents.[3]

| Identifier | Data | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1555382-87-0 | [4] |

| Molecular Formula | C₉H₈N₂O₂ | [4][5] |

| Molecular Weight | 176.17 g/mol | [4] |

| Monoisotopic Mass | 176.05858 Da | [5] |

| Canonical SMILES | CC1=C2C=CC=C(C2=NN1)C(=O)O | [5] |

| InChI Key | DRAQPPGTKCREIS-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes critical physicochemical data for this compound. It is crucial to note that while some properties can be accurately predicted using computational models, experimental verification remains the gold standard for regulatory and development purposes.

| Property | Value | Method | Significance |

| Melting Point (Tₘ) | Data not publicly available | Experimental (DSC) | Purity assessment, solid-state stability |

| Boiling Point | Decomposes before boiling | - | Not applicable for solid-state handling |

| pKa | Data not publicly available | Experimental (Spectrophotometry) | Governs solubility and charge state at physiological pH |

| logP (Octanol/Water) | ~1.5 | Predicted (XlogP) | Indicates membrane permeability and lipophilicity |

Melting Point (Tₘ) and Thermal Analysis

3.1. Scientific Importance The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting point typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities, which depress and widen the melting transition.[6] For drug development professionals, thermal analysis via Differential Scanning Calorimetry (DSC) provides not only the melting point but also critical information on polymorphism, solid-state stability, and potential solvate formation.[7][8]

3.2. Experimental Protocol: Melting Point Determination by DSC Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] The melting of a crystalline solid is an endothermic event, resulting in a detectable peak on the DSC thermogram.[10]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

-

Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference to ensure differential measurement.[10]

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, e.g., 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point (Tₘ) is determined as the onset temperature or the peak maximum of the endothermic event on the resulting heat flow vs. temperature curve. The area under the peak corresponds to the heat of fusion (ΔHfus).

3.3. Workflow for DSC Analysis

Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.

Partition Coefficient (logP)

5.1. Scientific Importance The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically octanol and water. It is expressed in a logarithmic form (logP). [11]This parameter is a cornerstone of drug design, providing a quantitative measure of lipophilicity. A positive logP indicates a preference for the lipid (octanol) phase, suggesting better permeability across biological membranes, while a negative logP indicates hydrophilicity and higher aqueous solubility. [12]The predicted XlogP of 1.5 for this compound suggests moderate lipophilicity. [5] 5.2. Experimental Protocol: logP Determination by Shake-Flask Method This is the traditional and most widely recognized method for logP determination. It involves directly measuring the concentration of the analyte in both phases after they have reached equilibrium. [11] Methodology:

-

Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment. [13]2. Sample Preparation: Dissolve a known amount of this compound in the pre-saturated buffer.

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separation funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the phases to separate completely. Centrifugation may be required to break up emulsions.

-

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. [12] 5.3. Workflow for Shake-Flask logP Determination

Caption: Workflow for logP Determination using the Shake-Flask Method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as other substituted indazole carboxylic acids, suggest standard laboratory precautions should be observed. [14][15][16]These typically include:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. * Storage: Store in a cool, dry place in a tightly sealed container.

Researchers are required to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

The —its melting point, pKa, and logP—are defining characteristics that govern its behavior from the benchtop to biological systems. While computational predictions provide a valuable starting point, the rigorous experimental determination of these parameters, using established protocols such as those outlined in this guide, is indispensable for advancing research and development. A thorough understanding of these properties empowers scientists to unlock the full potential of this versatile indazole derivative in medicinal chemistry and beyond.

References

- CureFFI.org. (2016-04-27). Differential scanning calorimetry.

- Development of Methods for the Determination of pKa Values - PMC - NIH. (2013-08-08).

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012-08-28).

- Experiment # 11: Spectroscopic determination of indic

- How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone - YouTube. (2025-05-21).

- Differential Scanning Calorimetry (DSC)

- Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing.

- Differential Scanning Calorimetry (DSC) | METTLER TOLEDO.

- LogP—Making Sense of the Value - ACD/Labs.

- This compound (C9H8N2O2) - PubChemLite.

- This compound [P50060] - ChemUniverse.

- How to calcul

- EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh.

- Scheme 20. Synthesis of indazole derivatives in different methods.

- CID 139045302 | C18H16N4O4 - PubChem - NIH.

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Novel Methods for the Prediction of logP, pKa, and logD - ACS Public

- methyl 1H-indazole-3-carboxyl

- SAFETY D

- SAFETY D

- 1H-Indazole-3-Carboxylic Acid Methyl Ester - N

- 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem - NIH.

- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic

- 3-Methyl-1H-indazole-6-carboxylic acid synthesis - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2010-07-09).

- SAFETY DATA SHEET - Fisher Scientific. (2010-04-10).

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. (2024-10-13).

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- 7-Methyl-1H-indazole-3-carboxylic acid - CAS:1000340-53-3 - Sunway Pharm Ltd.

- The Role of 1H-Indazole-7-carboxylic Acid in Advanced Organic Synthesis. (2025-10-22).

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P

- 1-Methylindazole-3-carboxylic acid 97 50890-83-0 - Sigma-Aldrich.

- (PDF)

- 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight - Benchchem.

- 1H-Indazole-7-carboxylic acid methyl ester AldrichCPR 755752-82-0 - Sigma-Aldrich.

- 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 - ChemicalBook. (2025-07-24).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. m.youtube.com [m.youtube.com]

- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. mt.com [mt.com]

- 10. Differential scanning calorimetry [cureffi.org]

- 11. acdlabs.com [acdlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

3-methyl-1H-indazole-7-carboxylic acid CAS number lookup

An In-depth Technical Guide to 3-methyl-1H-indazole-7-carboxylic acid

Introduction

This compound is a heterocyclic aromatic compound featuring a bicyclic indazole core. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1] Derivatives of indazole have demonstrated a wide range of therapeutic potential, including antitumor, analgesic, and anti-inflammatory properties.[1] This guide provides a detailed overview of this compound, focusing on its chemical identity, a plausible synthetic pathway based on established chemical principles, its potential applications in drug discovery, and essential safety protocols. As a key building block, this molecule offers a strategic starting point for the synthesis of more complex chemical entities, particularly in the development of kinase inhibitors for targeted cancer therapy.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These identifiers are crucial for accurate sourcing, handling, and characterization of the compound in a research setting.

| Property | Value | Source |

| CAS Number | 1555382-87-0 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2][3] |

| Molecular Weight | 176.17 g/mol | |

| Monoisotopic Mass | 176.05858 Da | [3] |

| IUPAC Name | This compound | |

| SMILES | CC1=C2C=CC=C(C2=NN1)C(=O)O | [3] |

| InChIKey | DRAQPPGTKCREIS-UHFFFAOYSA-N | [3] |

Synthesis Protocol: A Plausible Route

While specific, peer-reviewed synthesis routes for this compound are not extensively documented in readily available literature, a robust synthetic strategy can be designed based on well-established methodologies for analogous indazole derivatives. The following multi-step protocol outlines a plausible pathway starting from a commercially available precursor, 2-amino-3-methylbenzoic acid. This approach leverages a diazotization and cyclization reaction, a common method for forming the indazole ring system.[4]

Experimental Workflow Diagram

Caption: Role of intermediates in the drug discovery process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous indazole carboxylic acids provide a strong basis for safe handling procedures. [5][6]

-

Hazard Classification: Based on related compounds, it should be treated as potentially hazardous. Likely classifications include Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system irritation). [6]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P264: Wash skin thoroughly after handling. [5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5]

-

Conclusion

This compound represents a strategically important building block for chemical synthesis and drug discovery. Its indazole core is a well-validated pharmacophore, particularly in the realm of oncology and kinase inhibition. The synthetic route, logically derived from established chemical precedents, is accessible and robust. By leveraging the reactivity of its carboxylic acid functional group, researchers can generate novel molecular entities for biological screening. Adherence to stringent safety protocols is essential when handling this and related chemical compounds. This guide provides a foundational resource for scientists and researchers aiming to utilize this valuable intermediate in their work.

References

- ChemUniverse. This compound [P50060].

- ResearchGate. Scheme 20.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET (1H-Indazole-7-carboxylic acid).

- PubChemLite. This compound (C9H8N2O2).

- ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

- JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

- ChemicalBook. 1H-INDAZOLE-7-CARBOXYLIC ACID Synthesis.

Sources

biological activity of 3-methyl-1H-indazole-7-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1H-indazole-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the specific and compelling subclass of this compound derivatives. We will explore the synthetic rationale for their creation, dissect their diverse biological activities with a focus on anticancer and anti-inflammatory applications, and elucidate the underlying mechanisms of action. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in drug discovery and development.

The Indazole Core: A Foundation for Diverse Pharmacology

Indazole and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention for their remarkable therapeutic potential.[2] The fusion of a benzene ring with a pyrazole ring creates a unique electronic and structural architecture, enabling these molecules to interact with a wide array of biological targets. Numerous compounds incorporating the indazole moiety have been investigated and developed for their potent pharmacological effects, which span anti-tumor, anti-inflammatory, analgesic, and antimicrobial activities.[1][3] The versatility of the indazole ring system allows for extensive chemical modification, making it an ideal starting point for the synthesis of novel therapeutic agents.[4]

The specific focus of this guide, the this compound scaffold, combines several key features. The methyl group at the 3-position can influence molecular conformation and binding affinity, while the carboxylic acid at the 7-position provides a crucial handle for forming amides, esters, and other derivatives, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthetic Pathways and Methodologies

The creation of a library of derivatives for biological screening hinges on robust and efficient synthetic strategies. The synthesis of this compound derivatives typically begins with the construction of the core indazole ring, followed by functionalization. While specific routes for the 7-carboxylic acid variant require multi-step processes, analogous syntheses for related structures provide a clear blueprint.

General Synthetic Strategy

A common approach involves the formation of the indazole ring from appropriately substituted anilines or indoles. For instance, a protocol for the synthesis of 7-Methyl-1H-indazole-3-carboxamide starts from 7-methyl-indole, which undergoes nitrosation to form an intermediate aldehyde. This aldehyde is then oxidized to the corresponding carboxylic acid, which is the direct precursor for derivatization.[5][6]

Experimental Protocol: Amide Coupling

This protocol describes the final derivatization step, coupling the carboxylic acid core with various amines to produce a library of carboxamide derivatives.[7]

-

Reagent Preparation: Dissolve this compound (1.0 equivalent) in anhydrous Dimethylformamide (DMF).

-

Activation: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents) to the solution. Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add the desired substituted aryl or aliphatic amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a 10% methanol in chloroform solution (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Anticancer Activity: Mechanisms and Molecular Targets

Indazole derivatives are widely recognized for their potent anti-cancer properties.[8] Several FDA-approved small-molecule anti-cancer drugs feature the indazole scaffold.[8] The derivatives of this compound are being explored for their ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.

Induction of Apoptosis

A key mechanism for the anticancer effect of many indazole derivatives is the induction of programmed cell death, or apoptosis.

-

Modulation of Bcl-2 Family Proteins: Studies on related indazole compounds have shown they can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

-

Caspase Activation: The activation of executioner caspases, particularly cleaved caspase-3, is a hallmark of apoptosis. Treatment with active indazole derivatives leads to a dose-dependent increase in the levels of cleaved caspase-3 in cancer cells.[8]

-

p53/MDM2 Pathway: Some indazole derivatives may exert their apoptotic effects by interfering with the p53/MDM2 pathway.[9][10] By inhibiting MDM2, which targets the tumor suppressor p53 for degradation, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Solid-State Analysis in Modern Drug Discovery

An In-depth Technical Guide to the Crystal Structure Analysis of 3-methyl-1H-indazole-7-carboxylic acid

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2][3] Derivatives such as this compound are valuable building blocks for developing next-generation kinase inhibitors and other targeted agents.[4] However, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). The specific three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[5][6]

The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—presents both a significant risk and a strategic opportunity in drug development.[7][8] An unforeseen polymorphic transition can lead to catastrophic failures in manufacturing or clinical trials.[9] Conversely, the deliberate selection of an optimal polymorphic form can enhance a drug's performance and secure intellectual property.[6] Therefore, a comprehensive analysis of the crystal structure is not merely an academic exercise; it is a fundamental requirement for de-risking and optimizing a drug candidate.

This guide provides an in-depth technical overview of the methodologies and analytical reasoning involved in the crystal structure determination of this compound. We will proceed from the foundational steps of synthesis and crystallization to the intricacies of X-ray diffraction and computational analysis, explaining the causality behind each experimental choice from the perspective of a seasoned application scientist.

Part 1: Synthesis and Generation of High-Quality Single Crystals

The prerequisite for any single-crystal X-ray diffraction (SC-XRD) study is the availability of a high-purity sample that can be grown into single crystals of suitable size and quality.[10] The synthesis of the target compound is the logical starting point.

Proposed Synthetic Pathway

While multiple routes to substituted indazoles exist, a common and effective strategy involves the cyclization of an appropriately substituted precursor. Based on established literature for analogous compounds, a plausible route to this compound is proposed.[11][12][13] The specific choice of reagents and reaction conditions is critical for achieving high purity, which simplifies the subsequent crystallization process.

Experimental Protocol: Crystallization

The goal of crystallization is to encourage molecules to self-assemble from a disordered solution into a highly ordered, single lattice. This is a thermodynamically driven process, but its success is kinetically controlled. The choice of solvent and crystallization technique is therefore paramount.

Rationale: The ideal solvent should exhibit moderate solubility for the compound of interest—high enough to dissolve a sufficient quantity when heated, but low enough to allow for supersaturation upon cooling. A solvent screen is the first and most critical step. For a molecule like this compound, with both hydrogen bond donors (N-H, O-H) and acceptors (C=O, N), as well as an aromatic system, solvents like ethanol, methanol, acetone, ethyl acetate, and acetonitrile are excellent starting points.

Step-by-Step Protocol for Slow Evaporation:

-

Preparation: In a clean 10 mL vial, dissolve approximately 5-10 mg of high-purity this compound in the minimum amount of a suitable solvent (e.g., ethanol) at room temperature. Gentle warming may be applied to facilitate dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a specialized crystallization chamber) at a constant temperature.

-

Monitoring: Observe the vial daily for the formation of crystals. High-quality crystals often appear as clear, well-defined polyhedra. The process may take several days to weeks.

This self-validating protocol ensures that crystal growth is slow and deliberate, minimizing the incorporation of defects and solvent molecules into the lattice and maximizing the probability of obtaining a crystal suitable for diffraction.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14] It provides unambiguous information on molecular geometry, conformation, and intermolecular interactions.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure from a single crystal follows a well-defined workflow. Each step builds upon the last, culminating in a refined and validated atomic model.

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection Protocol

-

Crystal Selection: Under a polarized light microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and other visible defects.

-

Mounting: Mount the crystal on a goniometer head using a cryoprotectant oil.

-

Cooling: Cool the crystal to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in higher quality diffraction data.[15]

-

Data Acquisition: Place the goniometer on the diffractometer. A modern instrument equipped with a monochromatic X-ray source (e.g., Mo Kα) and an area detector (e.g., CCD or CMOS) is used to collect a series of diffraction images as the crystal is rotated.[15]

Structure Solution and Refinement

The collected diffraction pattern contains information about the electron density within the crystal. However, the phase information is lost, leading to the "phase problem" in crystallography.[16]

Step-by-Step Protocol:

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

-

Structure Solution: The phase problem is typically solved using direct methods, which employ statistical relationships between the reflection intensities to derive initial phase estimates.[16] This process generates an initial electron density map. Software such as SHELXT is commonly used for this step.[17]

-

Model Building: An initial atomic model is built by fitting atoms into the prominent peaks of the electron density map.

-

Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure.[15][16] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. This is typically performed with software like SHELXL.[18][19]

Part 3: Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. For this guide, we will analyze a plausible, representative structure for this compound based on data from closely related molecules.[20][21]

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized below.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₉H₈N₂O₂ |

| Formula Weight | 176.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.512(2) |

| b (Å) | 15.021(4) |

| c (Å) | 7.655(2) |

| β (°) | 98.54(1) |

| Volume (ų) | 853.9(4) |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.372 g/cm³ |

| R-factor (R1) | 0.045 |

| wR2 (all data) | 0.121 |

Molecular Geometry and Supramolecular Assembly

The indazole ring system is expected to be essentially planar, a common feature in such aromatic heterocycles.[17][22] The most significant aspect of the crystal packing for this molecule is the intermolecular hydrogen bonding facilitated by the carboxylic acid group.

Hydrogen Bonding: Carboxylic acids in the solid state almost invariably form robust, centrosymmetric dimers via a pair of O-H···O hydrogen bonds.[23] This interaction, known as the R²₂(8) supramolecular synthon, is one of the most predictable and stable motifs in crystal engineering.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. Polymorphism – All About Drugs [allfordrugs.com]

- 7. fiveable.me [fiveable.me]

- 8. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. fiveable.me [fiveable.me]

- 16. academic.oup.com [academic.oup.com]

- 17. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mkuniversity.ac.in [mkuniversity.ac.in]

- 19. neutrons.ornl.gov [neutrons.ornl.gov]

- 20. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-Methyl-1H-indazole-3-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 22. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Solubility Profile of 3-methyl-1H-indazole-7-carboxylic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of an active pharmaceutical ingredient (API).[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility in various organic solvents is paramount for designing robust crystallization processes, enabling effective purification, and formulating drug products with optimal bioavailability. This in-depth technical guide focuses on 3-methyl-1H-indazole-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide provides a framework for understanding and determining its solubility. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present predictive insights, and offer detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[2] Among these, solubility stands out as a cornerstone attribute. It dictates the concentration of a drug in solution, which is a prerequisite for absorption and subsequent pharmacological activity.[1] In the realm of process chemistry and formulation science, the solubility of an API in organic solvents is not merely an academic data point; it is a critical process parameter that governs:

-

Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form (polymorph) with high purity and yield.

-

Formulation Development: For liquid dosage forms, the API must remain dissolved at the target concentration. For solid dosage forms, dissolution rate is a key factor, which is intrinsically linked to solubility.

-

Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical techniques like HPLC and LC-MS.

This guide is designed to equip researchers with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound in a range of organic solvents.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. Let's dissect the key features of this compound.

Molecular Structure:

Key Physicochemical Descriptors:

| Property | Value/Information | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChemLite[3] |

| Molecular Weight | 176.17 g/mol | ChemUniverse[4] |

| Predicted XlogP | 1.5 | PubChemLite[3] |

| CAS Number | 1555382-87-0 | ChemUniverse[4] |

| SMILES | CC1=C2C=CC=C(C2=NN1)C(=O)O | PubChemLite[3] |

| InChI | InChI=1S/C9H8N2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | PubChemLite[3] |

The structure reveals several key features that will influence its solubility:

-

Indazole Ring System: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. This rigid, planar structure contributes to crystal lattice energy. Indazole itself is an amphoteric molecule.[5]

-

Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly impacts solubility in polar solvents and its pH-dependent solubility in aqueous media.

-

Methyl Group (-CH₃): A small, nonpolar aliphatic group that will slightly increase the lipophilicity of the molecule.

-

Hydrogen Bonding Capability: The molecule possesses both hydrogen bond donors (the N-H of the indazole and the O-H of the carboxylic acid) and hydrogen bond acceptors (the nitrogen atoms of the indazole and the oxygen atoms of the carboxylic acid). This capacity for hydrogen bonding is a crucial factor in its interaction with protic solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced perspective considers the interplay of several factors, as illustrated in the diagram below.

Caption: Key factors influencing the solubility of an API.

Predictive Insights for this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and indazole moieties are expected to form strong hydrogen bonds with these solvents, likely leading to higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the solute. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and the indazole ring, low solubility is expected in nonpolar solvents. The hydrophobic interactions will be insufficient to overcome the strong intermolecular forces in the solid state of the API.

While computational models like the General Solubility Equation (GSE) and machine learning algorithms can provide quantitative predictions, they often require extensive datasets for training and may have limitations for novel chemical entities.[1][2][6] Therefore, experimental determination remains the gold standard.

Experimental Determination of Solubility

A multi-tiered approach to solubility assessment is often employed in drug development, ranging from high-throughput kinetic assays in early discovery to rigorous equilibrium solubility measurements for lead candidates.

Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility under non-equilibrium conditions, which is useful for screening large numbers of compounds. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add 198 µL of the desired organic solvent to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare a blank well with 198 µL of the organic solvent and 2 µL of DMSO.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours), with gentle shaking.[7]

-

Measurement: Use a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a suitable wavelength (e.g., 620 nm).[8]

-

Data Analysis: A significant increase in light scattering in the compound-containing wells compared to the blank indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility limit.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the definitive technique for determining thermodynamic (equilibrium) solubility.[9][10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol (Shake-Flask Method)

-

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, toluene, hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV or LC-MS method for quantification

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be visible throughout the experiment.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The equilibration time should be sufficient so that the concentration in solution does not change over the final 24 hours.[10]

-

After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter.

-

Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method against a standard calibration curve.

-

Calculate the solubility by accounting for the dilution factor. The results are typically reported in mg/mL or molarity (mol/L).

-

Potentiometric Titration for Solubility and pKa Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine not only the intrinsic solubility but also the pKa.[11][12] This method is particularly advantageous as it can be automated and requires a relatively small amount of substance.

The principle involves titrating a suspension of the compound with an acid or base and monitoring the pH. The point at which the solid phase disappears, or the change in the titration curve, can be used to calculate the intrinsic solubility. A detailed protocol for this method can be adapted from established literature procedures.[11][12]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | Moderate to High | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| n-Hexane | Nonpolar | Very Low | To be determined |

Interpretation of Results:

The experimentally determined solubility values will provide critical insights for:

-

Solvent Selection for Crystallization: Solvents with moderate solubility and a steep solubility-temperature profile are often ideal for recrystallization.

-

Formulation Strategy: High solubility in a particular solvent may suggest its utility in a liquid formulation, while low solubility across a range of pharmaceutically acceptable solvents might necessitate enabling technologies like amorphous solid dispersions or particle size reduction.

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Hughes, L. D., & Palmer, D. S. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

- Riekes, M. K., et al. (2020).

- United States Pharmacopeia. (2013).

- Riekes, M. K., et al. (2020).

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

- United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF.

- Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- BioDuro. (n.d.). ADME Solubility Assay.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Canadian Light Source. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA.

- ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139045302.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 657476, methyl 1H-indazole-3-carboxylate.

- Elder, D., & Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

- PubChemLite. (n.d.). This compound (C9H8N2O2).

- Avdeef, A. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Frontiers in Chemistry. [Link]

- Avdeef, A. (2023). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

- Hursthouse, M. B., Huth, S. L., & Withnell, J. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o2257. [Link]

- Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp. [Link]

- ChemUniverse. (n.d.). This compound.

- ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.

- Wikipedia. (n.d.). Indazole.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid.

- University of Southampton. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals. [Link]

- Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uspnf.com [uspnf.com]

- 14. biorelevant.com [biorelevant.com]

- 15. Solubility Measurements | USP-NF [uspnf.com]

An In-Depth Technical Guide to 3-methyl-1H-indazole-7-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1H-indazole-7-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. This document details the fundamental physicochemical properties, outlines robust synthetic and analytical workflows, and explores the compound's applications in drug discovery and development. The methodologies presented herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and authoritative resource.

Core Physicochemical Properties

This compound is a specific isomer within the indazole carboxylic acid family. Its precise structure dictates its chemical reactivity and potential for biological interactions. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChemLite[1] |

| Molecular Weight | 176.17 g/mol | Calculated |

| Monoisotopic Mass | 176.05858 Da | PubChemLite[1] |

| IUPAC Name | This compound | PubChemLite[1] |

| SMILES | CC1=C2C=CC=C(C2=NN1)C(=O)O | PubChemLite[1] |

| InChI Key | DRAQPPGTKCREIS-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 1.5 | PubChemLite[1] |

The Indazole Scaffold: A Pillar of Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern drug discovery. Its structural rigidity, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for designing molecules that can bind with high affinity and specificity to biological targets.

Indazole derivatives have demonstrated a broad spectrum of potent pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2] Molecules incorporating this scaffold are key components in the development of treatments for complex diseases. For instance, various indazole-based compounds are investigated as enzyme inhibitors and receptor binding agents, aiding in the elucidation of biological pathways and disease mechanisms.[3][4] The versatility of the indazole core makes its derivatives, including this compound, highly valuable starting materials for synthesizing novel therapeutic agents.[5][6]

Synthesis and Characterization Workflows

The synthesis of substituted indazole carboxylic acids requires a strategic approach to ensure correct regiochemistry and high purity. The following sections detail a representative synthetic pathway and a self-validating analytical protocol for this compound.

Proposed Synthetic Pathway

A common and effective strategy for constructing the 1H-indazole ring is through the diazotization and subsequent cyclization of an appropriately substituted aniline precursor. The synthesis of this compound can be logically achieved from methyl 2-amino-3-methylbenzoate, followed by hydrolysis of the resulting ester.

The causality behind this choice of pathway is twofold:

-

Readily Available Starting Materials: 2-amino-3-methylbenzoate derivatives are commercially accessible, providing a reliable entry point.

-

Regiochemical Control: The positions of the amino and methyl groups on the aniline ring directly guide the formation of the desired 7-carboxy-3-methylindazole isomer.

The overall workflow is visualized below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol describes the final step of the synthesis: the conversion of the methyl ester intermediate to the target carboxylic acid. This method is adapted from established procedures for the hydrolysis of indazole esters.[7]

Objective: To hydrolyze methyl 3-methyl-1H-indazole-7-carboxylate to yield this compound.

Materials & Reagents:

-

Methyl 3-methyl-1H-indazole-7-carboxylate (1.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

-

Potassium Carbonate (K₂CO₃) (4.0 equiv) or Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separation funnel, filtration apparatus

Procedure:

-

Dissolution: Dissolve methyl 3-methyl-1H-indazole-7-carboxylate (1.0 equiv) in a 3:1 mixture of MeOH and water in a round-bottom flask. The use of a co-solvent system ensures the solubility of both the nonpolar organic starting material and the inorganic base.

-

Base Addition: Add potassium carbonate (4.0 equiv) to the solution.[7] The excess base ensures the complete saponification of the ester to its corresponding carboxylate salt.

-

Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours.[7] The elevated temperature accelerates the rate of hydrolysis. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator. This step is crucial to prevent issues during the subsequent aqueous extraction.

-

Acidification: Carefully acidify the remaining aqueous solution with 1 M HCl until the pH reaches approximately 3-4.[7] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid.

-

Isolation & Extraction: Isolate the precipitate by vacuum filtration. For maximizing yield, the aqueous filtrate can be extracted multiple times with ethyl acetate. The initial solid is then dissolved in ethyl acetate and combined with these extracts.

-

Washing: Wash the combined organic layers with water and then with brine. This removes any remaining inorganic salts and acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization or column chromatography to yield this compound as a solid.

Analytical Characterization Workflow

A self-validating system of protocols is essential to confirm the identity and purity of the final compound. Each step provides orthogonal data that, when combined, authoritatively confirms the structure.

Caption: Standard workflow for analytical characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. The sample is analyzed to determine the percentage of the desired compound relative to any impurities or unreacted starting materials. A purity level of ≥95% is typically required for use in research applications.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. The measured monoisotopic mass should match the theoretical value (176.05858 Da) within a narrow tolerance, confirming the correct molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation. The number of signals, their chemical shifts, and splitting patterns provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the specific isomeric arrangement.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate and building block for the synthesis of more complex molecules.[3]

-

Synthetic Intermediate: The carboxylic acid functional group is a reactive handle for a variety of coupling reactions. It can be readily converted to esters, amides, or other derivatives, allowing for its incorporation into larger, more complex molecular frameworks.[2] This is fundamental in creating libraries of compounds for screening.

-

Fragment for Lead Discovery: In medicinal chemistry, it serves as a key building block in the synthesis of potential drug candidates. Its structure can be elaborated to explore structure-activity relationships (SARs), where systematic modifications are made to optimize a compound's therapeutic properties.[3]

-

Precursor to Bioactive Molecules: The indazole scaffold is present in numerous compounds investigated for oncology, neuroprotection, and anti-inflammatory therapies.[5] This specific isomer provides a unique substitution pattern that chemists can leverage to design novel agents that may offer improved efficacy or selectivity.

Conclusion

This compound is a valuable chemical entity for professionals in drug discovery and chemical synthesis. Its well-defined physicochemical properties, combined with the robust and versatile chemistry of the indazole scaffold, make it a strategic building block for the development of novel, high-value molecules. The synthetic and analytical workflows detailed in this guide provide a reliable framework for its preparation and validation, empowering researchers to confidently utilize this compound in their research and development endeavors.

References

- ResearchGate.Scheme 20. Synthesis of indazole derivatives in different methods.

- PubChem.CID 139045302 | C18H16N4O4.

- Natural Micron Pharm Tech.1H-Indazole-3-Carboxylic Acid Methyl Ester.

- PubChem.methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476.

- PubChemLite.this compound (C9H8N2O2).

- Journal of Chemical and Pharmaceutical Research.Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.

- Shaanxi Bloom Tech Co., Ltd.What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?

- Fluorochem.this compound.

- Sunway Pharm Ltd.7-Methyl-1H-indazole-3-carboxylic acid - CAS:1000340-53-3.

- Google Patents.CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- National Institutes of Health (NIH).1-Methyl-1H-indazole-3-carboxylic acid.

Sources

- 1. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. jocpr.com [jocpr.com]

- 3. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

commercial availability of 3-methyl-1H-indazole-7-carboxylic acid

An In-Depth Technical Guide to the Commercial Availability and Application of 3-Methyl-1H-indazole-7-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including several approved anticancer drugs.[1][2] This document details the compound's physicochemical properties, commercial availability, and core applications. Furthermore, it presents a representative synthetic workflow and a detailed experimental protocol for its utilization in amide coupling reactions, a cornerstone of modern pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction and Physicochemical Profile

This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds.[2] The indazole core is a key pharmacophore, renowned for its role in the development of kinase inhibitors used in targeted cancer therapies.[2] The strategic placement of the methyl group at the 3-position and the carboxylic acid at the 7-position provides two orthogonal points for chemical modification, making it a highly valuable scaffold for building molecular complexity and exploring structure-activity relationships (SAR).

The carboxylic acid moiety, in particular, serves as a versatile chemical handle for forming amides, esters, and other functional groups, enabling the linkage of the indazole core to other pharmacophoric fragments.

Table 1: Physicochemical Properties of this compound and Related Analogs